4-Fluorobenzylsulfonylacetonitrile
Overview
Description
4-Fluorobenzylsulfonylacetonitrile is a specialized organic compound featuring a fluorobenzyl group attached to a sulfonyl acetonitrile moiety. This structure suggests potential for diverse chemical reactivity and utility in various synthetic applications. Although specific studies on 4-Fluorobenzylsulfonylacetonitrile are limited, insights can be drawn from research on related fluorinated compounds and their chemical behaviors.
Synthesis Analysis
The synthesis of fluorinated compounds often involves specialized methods to incorporate the fluorine atom or fluorinated groups into organic frameworks. A practical approach to synthesizing related fluorinated biphenyl intermediates, which could be analogous to methods applicable for 4-Fluorobenzylsulfonylacetonitrile, involves cross-coupling reactions or diazotization techniques. These methods highlight the challenges and innovations in introducing fluorine into organic molecules, such as the need for palladium catalysts and the management of potentially toxic reactants (Qiu et al., 2009).
Molecular Structure Analysis
Fluorinated compounds exhibit unique molecular interactions due to the presence of fluorine, known for its electronegativity and ability to engage in halogen bonding. Research on halogen···halogen interactions in cocrystals, including fluorine interactions, provides insights into the structural diversity and potential molecular arrangements that could be relevant to understanding the structural behavior of 4-Fluorobenzylsulfonylacetonitrile (Tothadi et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of fluorinated compounds is significantly influenced by the presence of fluorine, which can affect electron distribution and reactivity patterns. Studies on fluoroalkylation reactions in aqueous media highlight the evolving methodologies for introducing fluorinated groups into target molecules, reflecting the type of chemical transformations 4-Fluorobenzylsulfonylacetonitrile might undergo (Song et al., 2018).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, thermal stability, and phase behavior, are profoundly influenced by fluorine atoms. Research on fluorocarbon refrigerants, for example, demonstrates the impact of fluorination on thermal and chemical stability, properties that might also be relevant to 4-Fluorobenzylsulfonylacetonitrile (Sicard & Baker, 2020).
Chemical Properties Analysis
The chemical properties of fluorinated organic compounds, including reactivity, acidity, and electrophilic/nucleophilic character, can be distinct from their non-fluorinated counterparts. The presence of fluorine can influence the compound's reactivity towards nucleophiles and electrophiles, as well as its participation in chemical bonding and interactions (Howard et al., 1996).
Scientific Research Applications
Radiative Decay Engineering and Fluorescent Chemosensors
Radiative Decay Engineering (RDE)
RDE is a technique that modifies the emission of fluorophores or chromophores by altering their radiative decay rates. This approach can increase quantum yields, decrease lifetimes, and direct isotropic emission in specific directions, which is significant for developing highly sensitive and selective fluorescent chemosensors. Although 4-Fluorobenzylsulfonylacetonitrile was not specifically mentioned, its structural features as a fluorinated compound might make it a candidate for applications in RDE and fluorescent chemosensing due to the influence of fluorine atoms on the photophysical properties of molecules (Lakowicz, 2001).
Enzyme Inhibition-Based Biosensors
Enzyme Inhibition Biosensors
Biosensors based on enzyme inhibition leverage the specific interactions between enzymes and inhibitors to detect and quantify various substances, including pollutants and pharmaceuticals. Given the role of fluorinated compounds in modulating enzyme activity, 4-Fluorobenzylsulfonylacetonitrile could potentially be explored for its inhibitory effects on specific enzymes, contributing to the development of biosensors for environmental monitoring and medical diagnostics (Amine et al., 2016).
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds
Fluorinated Compounds in Drug Design
The incorporation of fluorine atoms into organic molecules significantly affects their physicochemical properties, influencing drug absorption, distribution, metabolism, and excretion (ADME). Fluorinated compounds demonstrate enhanced stability, bioavailability, and binding affinity to biological targets. As a fluorinated molecule, 4-Fluorobenzylsulfonylacetonitrile may exhibit unique ADME characteristics, making it a valuable scaffold or intermediate in the synthesis of more complex fluorinated pharmaceuticals (Johnson et al., 2020).
Safety And Hazards
Future Directions
The future of synthetic chemistry, including the study of compounds like 4-Fluorobenzylsulfonylacetonitrile, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new materials and the establishment of structure-function relationships .
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEHAEXXALJLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371970 | |
Record name | [(4-Fluorophenyl)methanesulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzylsulfonylacetonitrile | |
CAS RN |
175276-84-3 | |
Record name | 2-[[(4-Fluorophenyl)methyl]sulfonyl]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-Fluorophenyl)methanesulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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